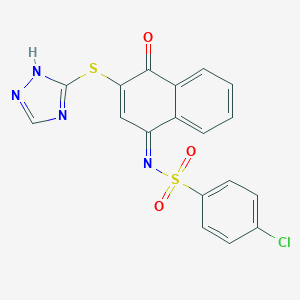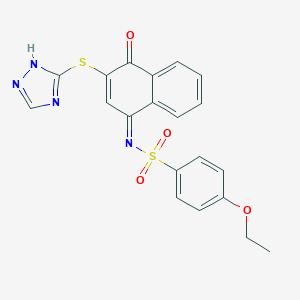![molecular formula C24H21N3O4S B280858 N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, commonly known as QNZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. QNZ is a quinoline-based compound that has been studied for its potential as an anti-cancer agent, an inhibitor of inflammatory cytokines, and as a tool for studying the role of certain proteins in cellular signaling pathways.
Mécanisme D'action
The mechanism of action of QNZ is thought to involve inhibition of certain proteins involved in cellular signaling pathways. Specifically, QNZ has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cell survival. QNZ has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
QNZ has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, QNZ has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In immune cells, QNZ has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. QNZ has also been shown to inhibit the activation of certain signaling pathways involved in cellular growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using QNZ in lab experiments is its specificity for certain proteins and signaling pathways, which allows for targeted manipulation of cellular processes. However, one limitation of using QNZ is its potential toxicity, which can vary depending on the cell type and concentration used. It is important to carefully control the concentration of QNZ used in experiments to avoid non-specific effects and ensure accurate interpretation of results.
Orientations Futures
There are a number of potential future directions for research on QNZ. One area of interest is the development of QNZ-based therapies for cancer and inflammatory diseases. Another area of interest is the use of QNZ as a tool for studying the role of specific proteins and signaling pathways in various cellular processes. Additionally, there is potential for the development of new QNZ analogs with improved specificity and reduced toxicity for use in lab experiments and clinical applications.
Méthodes De Synthèse
QNZ can be synthesized using a multi-step process that involves the coupling of 8-aminoquinoline with 2-bromo-5-methylphenol, followed by sulfonylation and subsequent coupling with 4-aminobenzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
QNZ has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. QNZ has also been investigated for its potential as an inhibitor of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, QNZ has been used as a tool for studying the role of certain proteins in cellular signaling pathways, including the NF-κB and JAK/STAT pathways.
Propriétés
Formule moléculaire |
C24H21N3O4S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-(2-methoxy-5-methylphenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C24H21N3O4S/c1-16-12-13-21(31-2)20(15-16)26-24(28)18-9-3-4-10-19(18)27-32(29,30)22-11-5-7-17-8-6-14-25-23(17)22/h3-15,27H,1-2H3,(H,26,28) |
Clé InChI |
LTHWEYLVNACOJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
